molecular formula C16H15N5O3S2 B2381053 Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate CAS No. 898447-17-1

Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate

Cat. No. B2381053
CAS RN: 898447-17-1
M. Wt: 389.45
InChI Key: GGTVIMPXPYBSLW-UHFFFAOYSA-N
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Description

Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C16H15N5O3S2 and its molecular weight is 389.45. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The reactivity of related azolylacetonitriles towards electrophilic reagents has been studied, revealing pathways to thiophene derivatives and thiolester derivatives in one-pot synthesis processes. These findings are significant for the synthesis of heterocyclic compounds, which are crucial in drug development and materials science (Elnagdi et al., 2002).

Pharmacological Properties

Cyclization of certain thiosemicarbazides led to the formation of triazole and thiadiazole derivatives, with some showing potential pharmacological effects on the central nervous system in mice. This research opens the door to novel drug discovery and highlights the compound's relevance in medicinal chemistry (Maliszewska-Guz et al., 2005).

Antimicrobial Activities

The synthesis of new thiadiazol-2-ylmethyl-1,2,4-triazole derivatives and their investigation for antimicrobial activities demonstrate the compound's potential in addressing bacterial and fungal infections. This research contributes to the ongoing search for new antibiotics amid rising antibiotic resistance (Demirbaş et al., 2009).

Antioxidant Activity

A study on the reaction rates of quinones with wine-relevant nucleophiles, including thiols and amino acids, provided insights into oxidative loss mechanisms in wine. This research has implications for the wine industry, particularly in understanding and preventing oxidation processes (Nikolantonaki & Waterhouse, 2012).

Corrosion Inhibition

Investigations into the inhibition efficiency of compounds containing methylthiophenyl moiety against zinc corrosion in acidic media shed light on the molecular structures and efficiencies of these inhibitors. This research is relevant for the development of corrosion-resistant materials and coatings (Gece & Bilgiç, 2012).

Mechanism of Action

Target of Action

The compound “Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate” is a complex molecule that likely targets multiple receptors in the bodySimilar compounds containing the thiophene and triazole moieties have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Compounds containing the thiophene and triazole moieties are known to interact with various receptors and enzymes in the body, leading to a wide range of biological effects . The specific interactions and resulting changes would depend on the exact structure of the compound and its targets.

Biochemical Pathways

Compounds containing the thiophene and triazole moieties are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Pharmacokinetics

The solubility of the compound in various solvents, its molecular mass, and other physical properties would likely influence its adme properties .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with compounds containing the thiophene and triazole moieties, the effects could be diverse and span multiple physiological functions .

Biochemical Analysis

Biochemical Properties

The compound Methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate has been found to interact with various enzymes and proteins . The presence of the triazole ring in the compound is known to have diverse biological activities, including antimicrobial, antifungal, and antiviral properties . The thiophene ring is also associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, and antitumor properties .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function . It can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules . It can bind to enzymes and proteins, leading to changes in their activity . This can result in alterations in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This includes changes in the compound’s stability and degradation, as well as long-term effects on cellular function

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . High doses of the compound may have toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process . It can interact with transporters and binding proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

methyl 4-[[2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-24-15(23)10-4-6-11(7-5-10)18-13(22)9-26-16-20-19-14(21(16)17)12-3-2-8-25-12/h2-8H,9,17H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTVIMPXPYBSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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